C6H15NO4

Diethanolamine acetate

CAS No.: 23251-72-1

Cat. No.: VC17559488

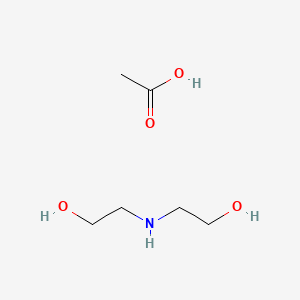

Molecular Formula: C4H11NO2.C2H4O2

C6H15NO4

Molecular Weight: 165.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 23251-72-1 |

|---|---|

| Molecular Formula | C4H11NO2.C2H4O2 C6H15NO4 |

| Molecular Weight | 165.19 g/mol |

| IUPAC Name | acetic acid;2-(2-hydroxyethylamino)ethanol |

| Standard InChI | InChI=1S/C4H11NO2.C2H4O2/c6-3-1-5-2-4-7;1-2(3)4/h5-7H,1-4H2;1H3,(H,3,4) |

| Standard InChI Key | IDOGARCPIAAWMC-UHFFFAOYSA-N |

| Canonical SMILES | CC(=O)O.C(CO)NCCO |

Introduction

Chemical Identity and Structural Characteristics

Diethanolamine acetate (CAS 23251-72-1) is an ammonium salt formed by the reaction of diethanolamine (DEA) with acetic acid. Its molecular formula, , reflects the combination of DEA () and acetic acid () . The compound’s structure, represented by the SMILES notation O=C(O)C.OCCNCCO, highlights the presence of a protonated diethanolamine cation and an acetate anion. Key identifiers include:

| Property | Value |

|---|---|

| CAS Registry Number | 23251-72-1 |

| IUPAC Name | Bis(2-hydroxyethyl)ammonium acetate |

| Molecular Formula | |

| InChI Key | IDOGARCPIAAWMC-UHFFFAOYSA-N |

| Synonyms | 2,2'-Iminobisethanol acetate; Diethanolamine-acetic acid salt |

The compound’s hygroscopic nature and solubility in water arise from its ionic structure, enabling interactions with polar solvents .

Physical and Chemical Properties

Diethanolamine acetate exists as a colorless to pale yellow liquid with a mild odor. Its physical properties are critical for industrial applications:

| Property | Description |

|---|---|

| State | Liquid at room temperature |

| Solubility | Miscible with water |

| Hygroscopicity | High moisture absorption |

| Density | ~1.12 g/cm³ (estimated) |

| pH Stabilization | Effective in neutral to mildly acidic conditions |

The acetate group enhances stability in formulations requiring pH control, while the amine group facilitates surfactant behavior .

Synthesis and Production

Diethanolamine acetate is synthesized via an acid-base reaction between diethanolamine and acetic acid:

This exothermic reaction typically proceeds under ambient conditions, yielding a high-purity product . Industrial-scale production aligns with methods used for ethanolamines, where ethylene oxide reacts with ammonia, followed by acetic acid neutralization .

| Industry | Function | Concentration Range |

|---|---|---|

| Personal Care | Emulsifier, pH stabilizer | 1–25% |

| Agriculture | Dispersant, surfactant | 5–15% |

| Manufacturing | Corrosion inhibition | 10–20% |

| Hazard | Symptom/Effect | Precautionary Measure |

|---|---|---|

| Skin Contact | Irritation, redness | Use gloves and protective clothing |

| Inhalation | Respiratory tract irritation | Ensure adequate ventilation |

| Prolonged Exposure | Potential organ damage | Monitor occupational exposure limits |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume